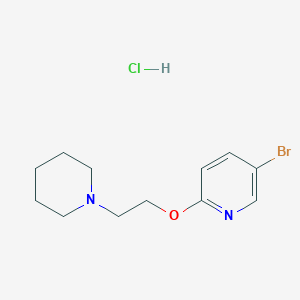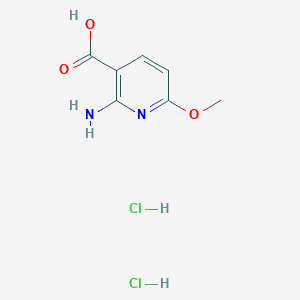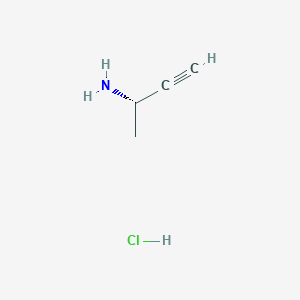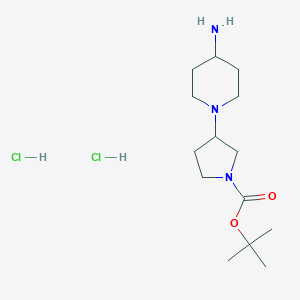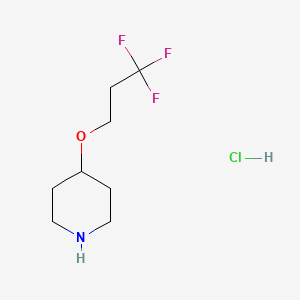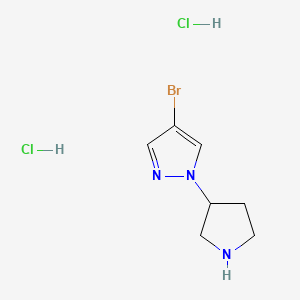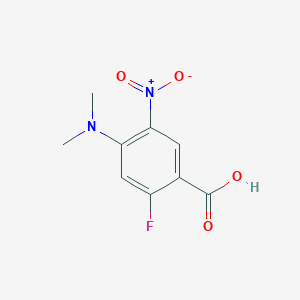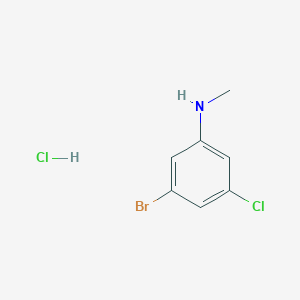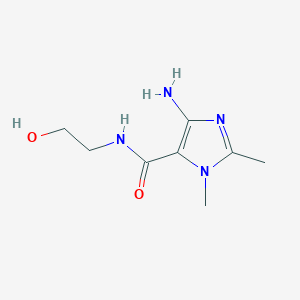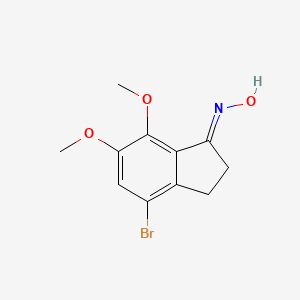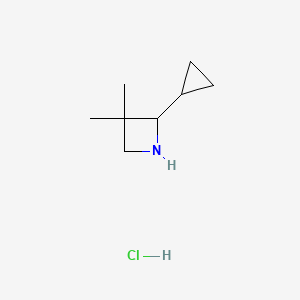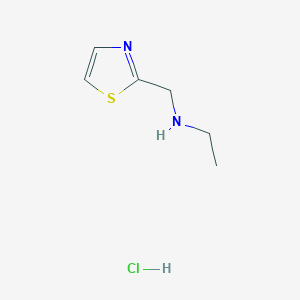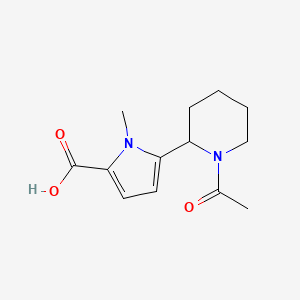
5-(1-acetylpiperidin-2-yl)-1-methyl-1H-pyrrole-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5-(1-acetylpiperidin-2-yl)-1-methyl-1H-pyrrole-2-carboxylic acid” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A classical method for the synthesis of piperidones involves combining an alkyl-1,3acetonedicarboxylate with benzaldehyde and an amine .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Compounds with piperidine moiety show a wide variety of biological activities .Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . A hydrogen borrowing the [5 + 1] annulation method was reported by Donohoe et al. The mechanism includes two iridium(III)-catalyzed sequential cascades of hydroxyl oxidation, amination, and imine reduction by hydrogen transfer via a metal catalyst .科学的研究の応用
Anti-inflammatory and Analgesic Properties
5-(1-Acetylpiperidin-2-yl)-1-methyl-1H-pyrrole-2-carboxylic acid derivatives have shown properties as anti-inflammatory and analgesic agents. In a study, various related compounds demonstrated significant potency as analgesics in mouse models, although they exhibited a lower level of anti-inflammatory activity (Muchowski et al., 1989).
Inhibitory Activity on Aldose Reductase Enzyme
A synthesized compound related to 5-(1-Acetylpiperidin-2-yl)-1-methyl-1H-pyrrole-2-carboxylic acid was found to inhibit the enzyme aldose reductase and the glycation process of proteins. This suggests its potential utility in treating various pathological conditions related to these processes (Anagnostou et al., 2002).
Anticancer Activity
Novel complexes based on derivatives of 5-Acetoxy-1-(6-chloro-pyridin-2-yl)-1H-pyrazole-3-carboxylic acid methyl ester, a structurally similar compound, have been synthesized. These compounds exhibited in vitro cytotoxicities against various cancer cell lines, suggesting their potential as anticancer agents (Qiao et al., 2021).
Antimicrobial Properties
Some novel derivatives of 5-(1-Acetylpiperidin-2-yl)-1-methyl-1H-pyrrole-2-carboxylic acid have shown promising in vitro antimicrobial activities. This indicates their potential application in developing new antimicrobial agents (Hublikar et al., 2019).
Use as a Chiral Building Block
The compound has been explored as a chiral building block for synthesizing piperidine-related alkaloids. Its derivatives have been utilized in asymmetric syntheses, highlighting its utility in creating complex organic molecules (Takahata et al., 2002).
Crystal and Molecular Structure Analysis
The crystal and molecular structure of N-acetylpiperidine-2-carboxylic acid, a closely related compound, has been determined. This study provides valuable insights into the structural characteristics of these types of compounds (Rae et al., 1980).
Role in Aromatic Rice Flavor
Research on 2-acetyl-1-pyrroline, a compound structurally related to 5-(1-Acetylpiperidin-2-yl)-1-methyl-1H-pyrrole-2-carboxylic acid, has shown its significance in contributing to the flavor of aromatic rice. This study helps understand the biosynthetic pathways of flavor compounds in plants (Huang et al., 2008).
将来の方向性
Piperidines and their derivatives continue to be a significant area of research in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This field is expected to continue to grow and evolve, with new discoveries and applications on the horizon .
特性
IUPAC Name |
5-(1-acetylpiperidin-2-yl)-1-methylpyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-9(16)15-8-4-3-5-11(15)10-6-7-12(13(17)18)14(10)2/h6-7,11H,3-5,8H2,1-2H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTPCNERPCUODGV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCCC1C2=CC=C(N2C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-acetylpiperidin-2-yl)-1-methyl-1H-pyrrole-2-carboxylic acid | |
CAS RN |
1788685-73-3 |
Source


|
| Record name | 5-(1-acetylpiperidin-2-yl)-1-methyl-1H-pyrrole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

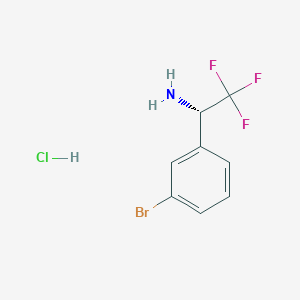
![tert-Butyl [4-(2-amino-ethyl)-phenyl]-acetate hydrochloride](/img/structure/B1382894.png)
